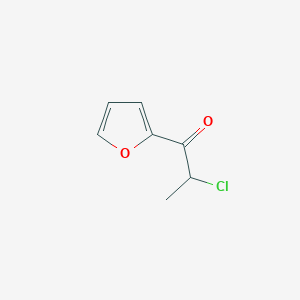

2-Chloro-1-(2-furyl)-1-propanone

説明

2-Chloro-1-(2-furyl)-1-propanone is a chemical compound with the molecular formula C6H5ClO2 . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .

Synthesis Analysis

The chemoenzymatic synthesis of both enantiomers of 2-chloro-1-(2-furyl)ethanol, a related compound, has been reported . This process involves the enzyme-catalyzed transesterification of rac-2-chloro-1-(2-furyl)ethanol using vinyl acetate . Several lipases were used for the kinetic resolution of racemic 2-chloro-1-(2-furyl)ethanol, in which the lipases from Pseudomonas cepacia, Candida antarctica, and Candida cylindracea displayed high enantioselectivity .Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(2-furyl)-1-propanone can be analyzed using various spectroscopic techniques . The exact structure and properties can be determined using these methods, providing valuable information about the compound .Chemical Reactions Analysis

2-Chloro-1-(2-furyl)-1-propanone can undergo various chemical reactions. For instance, it can be converted into (E)- and (Z)-oximes and oxime ethers followed by oxazaborolidine-catalyzed enantioselective reactions . It can also be used in the synthesis of type 1 insulin-like growth factor receptor (IGF-1R) inhibitors, which are used in anticancer therapy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1-(2-furyl)-1-propanone include its molecular weight, which is 144.55 g/mol . Other properties such as its exact mass, monoisotopic mass, topological polar surface area, and complexity can also be computed .科学的研究の応用

Antibacterial Activity

Furan derivatives, including “2-chloro-1-(furan-2-yl)propan-1-one”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . For instance, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol2-ylimino)thiazolidin-4-one derivatives with small aryl or heteroaryl groups and non-bulky non-polar substituents are more effective at inhibiting the growth of gram-positive bacteria .

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl (phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . Some of these derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .

Production of Pyranone

(S)-1-(furan-2-yl)propan-1-ol, which can be synthesized from “2-chloro-1-(furan-2-yl)propan-1-one”, can be used in the production of pyranone . Pyranone can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Antimicrobial, Antiviral, and Antioxidant Activities

Furfural derivatives, including “2-chloro-1-(furan-2-yl)propan-1-one”, have potential biological activities such as antimicrobial, antiviral, antioxidant, antitumor, antihistaminic, and fungicides . These have rendered furfural derivatives valuable active ingredients of medicine and plant protecting agents .

Enzyme Activity Regulation

Certain furan derivatives have been found to regulate enzyme activity . For instance, low doses of compound 8 showed a dose-dependent inhibition of monophenolase, whereas high doses of this compound significantly increased the enzyme activity .

Anticancer Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . One of these areas is anticancer research, where furan derivatives have shown promising results .

作用機序

Target of Action

It’s known that the compound can be used in the synthesis of chiral heterocyclic alcohols , which are important precursors for the production of pharmaceutical medicines and natural products .

Mode of Action

The compound undergoes an asymmetric bioreduction process to produce (S)-1-(furan-2-yl)propan-1-ol . This process is facilitated by the Lactobacillus paracasei BD101 biocatalyst . The bioreduction process results in a high conversion rate (>99%), enantiomeric excess (>99%), and yield (96%) under optimized conditions .

Biochemical Pathways

The product of its bioreduction, (s)-1-(furan-2-yl)propan-1-ol, can be used in the synthesis of pyranone . Pyranone can further be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Result of Action

The result of the action of 2-Chloro-1-(Furan-2-yl)propan-1-one is the production of (S)-1-(furan-2-yl)propan-1-ol . This product can be used in the synthesis of various pharmaceutical medicines and natural products .

Action Environment

The action of 2-Chloro-1-(Furan-2-yl)propan-1-one is influenced by the presence of the Lactobacillus paracasei BD101 biocatalyst . This biocatalyst is obtained from boza, a grain-based fermented beverage . The bioreduction process is optimized to achieve high conversion rates, enantiomeric excess, and yield .

将来の方向性

The future directions for the use of 2-Chloro-1-(2-furyl)-1-propanone could involve its application in the synthesis of more complex molecules. Its use in the synthesis of IGF-1R inhibitors suggests potential applications in pharmaceuticals . Additionally, the development of more efficient and sustainable synthetic routes using biocatalytic methods could be a promising area of research .

特性

IUPAC Name |

2-chloro-1-(furan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECAUKYYYLEWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

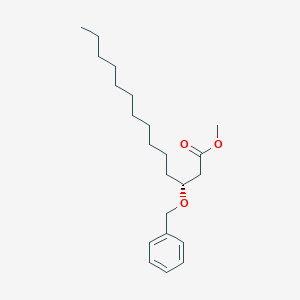

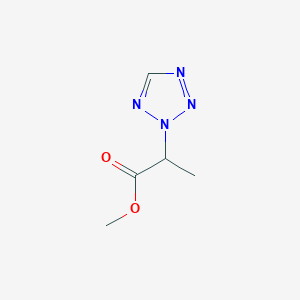

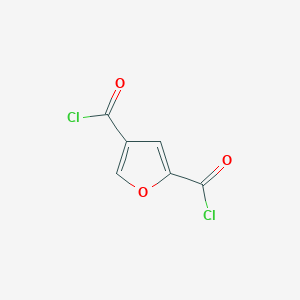

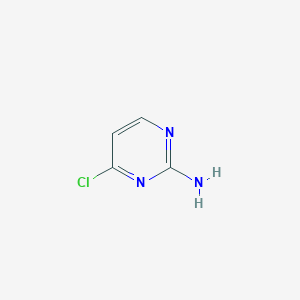

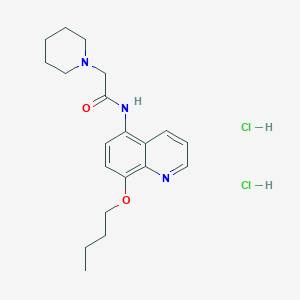

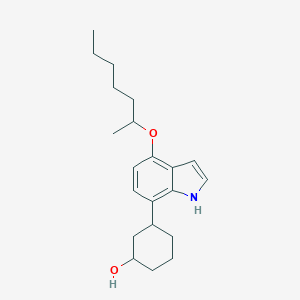

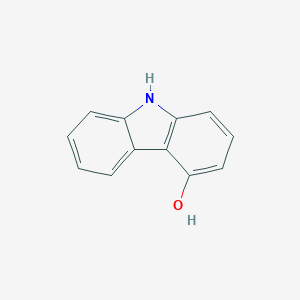

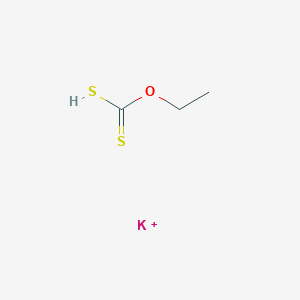

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)